(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, including the formation of the tetrahydropyrido[3,4-b]indole core, followed by the introduction of the benzyl and dihydrobenzofuran groups. Common synthetic routes may involve:
Formation of the Tetrahydropyrido[3,4-b]indole Core: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.
Introduction of the Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and a suitable base.
Formation of the Dihydrobenzofuran Group: This step may involve cyclization reactions using phenolic precursors and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dihydrobenzofuran groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole: shares structural similarities with other indole derivatives and benzofuran compounds.
Uniqueness
- The unique combination of the tetrahydropyrido[3,4-b]indole core with benzyl and dihydrobenzofuran groups distinguishes this compound from other similar molecules. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Properties
CAS No. |
374926-58-6 |
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Molecular Formula |
C26H24N2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C26H24N2O/c1-2-6-18(7-3-1)17-28-14-12-22-21-8-4-5-9-23(21)27-25(22)26(28)20-10-11-24-19(16-20)13-15-29-24/h1-11,16,26-27H,12-15,17H2/t26-/m1/s1 |
InChI Key |
IRZCPKQNJILCTM-AREMUKBSSA-N |
Isomeric SMILES |
C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5)CC6=CC=CC=C6 |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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